5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-13-8-9-14(2)21(13)18-17(19)10-16(11-20-18)22-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPQBNNCIMQKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)OCC3=CC=CC=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, with the molecular formula and CAS Number 1083329-33-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological evaluations, particularly focusing on antiviral and anticancer activities.
Synthesis
The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of the benzyloxy and pyrrol moieties. The synthesis pathways often utilize various coupling reactions to achieve the desired molecular structure.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies, particularly against viral pathogens and cancer cell lines. The following sections summarize key findings from recent research.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridine derivatives, including those similar to this compound. For instance:
- Evaluation Against H5N1 and SARS-CoV-2:
A related study evaluated benzothiazolyl-pyridine hybrids against H5N1 and SARS-CoV-2 viruses. Compounds with structural similarities exhibited significant antiviral activity, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 3.669 μM for a potent derivative) .
| Compound | Virus Target | IC50 (μM) | Inhibition (%) |
|---|---|---|---|
| 8h | H5N1 | 0.5 | 93 |
| 8f | SARS-CoV-2 | 10.520 | Not specified |
| 14b | SARS-CoV-2 | 70.48 | Not specified |
Anticancer Activity
The anticancer properties of pyrrole derivatives have also been investigated. Compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action:
The mechanism often involves interference with DNA replication or modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
-
Study on Pyrrole Derivatives:
A study demonstrated that pyrrole-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . -
Inhibition Studies:
In vitro assays indicated that certain derivatives led to significant reductions in cell viability in breast and lung cancer cell lines, with IC50 values ranging from 15 μM to over 100 μM depending on the specific structural modifications .
Scientific Research Applications
The compound has been evaluated for various biological activities, particularly in antiviral and anticancer research. Its structural features contribute to its potential efficacy against different diseases.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally related to 5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Key Findings:
- Evaluation Against Viruses : Research has shown significant activity against viral pathogens such as H5N1 and SARS-CoV-2. For instance, related pyridine derivatives exhibited promising IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 3.669 μM) .
| Compound | Virus Target | IC50 (μM) | Inhibition (%) |
|---|---|---|---|
| 8h | H5N1 | 0.5 | 93 |
| 8f | SARS-CoV-2 | 10.520 | Not specified |
| 14b | SARS-CoV-2 | 70.48 | Not specified |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies indicate that pyrrole derivatives can selectively target cancer cells while sparing normal cells.
Mechanism of Action :
The mechanism often involves interference with DNA replication or modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies :
- Pyrrole Derivatives Study : A study demonstrated that pyrrole-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Inhibition Studies : In vitro assays indicated that certain derivatives led to significant reductions in cell viability in breast and lung cancer cell lines, with IC50 values ranging from 15 μM to over 100 μM depending on the specific structural modifications .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares the target compound with structurally related pyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5-(Benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | C₁₈H₁₇BrN₂O | 357.26 | 1262133-29-8 | Br (position 3), benzyloxy (5), 2,5-dimethylpyrrole (2) |
| 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (non-brominated analog) | C₁₈H₁₈N₂O | 278.36 | 1083329-33-2 | Benzyloxy (5), 2,5-dimethylpyrrole (2) (no Br) |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₂₀H₂₈BrN₂O₅ | 465.35 | Not provided | Br (position 5), tert-butyl carbamate, dimethoxymethyl (3) |
| 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | C₂₀H₃₂BrN₂O₂Si | 464.47 | Not provided | Br (position 5), methoxy (3), tBDMS-protected pyrrolidine |
Key Observations :
- Bromine vs. Non-Brominated Analogs: The bromine atom increases molecular weight by ~79 g/mol compared to the non-brominated analog (278.36 vs. 357.26 g/mol) and enhances electrophilic reactivity .
- Substituent Effects : The benzyloxy group in the target compound improves solubility in organic solvents compared to tert-butyl or silyl-protected analogs (e.g., compounds), which are bulkier and more lipophilic .
Physicochemical Properties
- Melting/Boiling Points: Data are unavailable for the target compound, but brominated analogs typically have higher melting points than non-brominated derivatives due to increased molecular weight and crystal packing efficiency.
- Solubility: The benzyloxy group enhances solubility in dichloromethane and THF, whereas tert-butyl or silyl-protected analogs () are more soluble in non-polar solvents .
Preparation Methods
Introduction of the Benzyloxy Group at Position 5
The benzyloxy substituent is typically introduced via nucleophilic aromatic substitution or via Ullmann-type etherification reactions on a suitably activated pyridine derivative.
- Starting Material: 5-hydroxy-3-bromo-2-chloropyridine or 5-hydroxy-3-bromopyridine.
- Method: The hydroxyl group at position 5 is converted to the benzyloxy group by reaction with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF) to provide 5-(benzyloxy)-3-bromo-2-chloropyridine.
- Alternative: Ullmann ether synthesis using copper catalysts can also be employed for the formation of the C–O bond under milder conditions.
Selective Bromination at Position 3
- Bromination is achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to selectively brominate the pyridine ring at position 3.
- The presence of electron-donating groups such as benzyloxy at position 5 directs bromination to the 3-position due to electronic effects.
Introduction of the 2,5-Dimethyl-1H-pyrrol-1-yl Group at Position 2
- The 2-position substitution with the 2,5-dimethylpyrrole moiety is commonly achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.
- Palladium-Catalyzed Amination: The 2-chloropyridine derivative bearing the 5-(benzyloxy) and 3-bromo substituents is reacted with 2,5-dimethylpyrrole under Pd(0) catalysis, with suitable ligands and base, to afford the desired 2-(2,5-dimethyl-1H-pyrrol-1-yl) substitution.
- Reaction Conditions: Typical conditions involve Pd2(dba)3 or Pd(OAc)2 with phosphine ligands (e.g., Xantphos), base such as cesium carbonate, and solvents like toluene or dioxane, heated under inert atmosphere.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Etherification | Benzyl bromide, K2CO3, DMF, RT to 60°C | 5-(Benzyloxy)-3-bromo-2-chloropyridine |
| 2 | Selective Bromination | NBS, Acetonitrile, 0–25°C | 5-(Benzyloxy)-3-bromo-2-chloropyridine |
| 3 | Pd-Catalyzed Amination | Pd2(dba)3, Xantphos, Cs2CO3, 2,5-dimethylpyrrole, toluene, reflux | This compound |
Research Findings and Optimization Notes
- Regioselectivity: The order of substitution is critical; introduction of the benzyloxy group prior to bromination ensures selective bromination at the 3-position due to electronic directing effects of the ether.
- Catalyst and Ligand Selection: Pd-catalyzed amination efficiency depends on ligand choice; bulky bidentate phosphines like Xantphos enhance coupling yields with heteroaryl chlorides.
- Purification: Intermediates and final products are typically purified by column chromatography using silica gel with gradient elution (hexane/ethyl acetate).
- Yields: Reported yields for each step range from moderate to high (60–85%), with overall yield dependent on purity and reaction optimization.
- Safety: Brominated intermediates require handling precautions due to potential toxicity and irritant properties; reactions involving palladium catalysts require inert atmosphere techniques.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Challenges/Notes | Yield Range (%) |
|---|---|---|---|
| Benzyloxy group introduction | Benzyl bromide, K2CO3, DMF | Requires dry conditions, base-sensitive | 70–85 |
| Bromination at position 3 | NBS, acetonitrile, low temperature | Control of regioselectivity | 65–80 |
| Pyrrole coupling at position 2 | Pd2(dba)3, Xantphos, Cs2CO3, toluene | Sensitive to moisture and air, ligand-dependent | 60–75 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine?
- Methodology : The compound can be synthesized via sequential functionalization of a pyridine scaffold.
Pyrrole Substitution : The 2,5-dimethylpyrrole group is introduced via a Paal-Knorr reaction using heterocyclic amines (e.g., aminopyridine derivatives) and 2,5-hexanedione under acid catalysis (e.g., MgI₂ etherate) .
Benzyloxy and Bromo Installation : The benzyloxy group at position 5 and bromo at position 3 are introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for bromo retention). Purification typically involves flash chromatography with gradients of dichloromethane/ethyl acetate or heptane/ethyl acetate .
Q. How should researchers characterize this compound to confirm its structure?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the pyrrole protons appear as singlet or doublet signals (δ 6.5–7.5 ppm), while benzyloxy protons show characteristic splitting (δ 4.5–5.5 ppm for OCH₂Ph) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed).
- X-ray Crystallography : If crystals are obtainable, use SHELXL for refinement and Mercury for visualization of anisotropic displacement ellipsoids and packing patterns .
Q. What are the key stability considerations for handling this compound?
- Methodology :
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Decomposition Risks : The bromo substituent may undergo hydrolysis under prolonged exposure to moisture. Monitor via TLC or HPLC for byproduct formation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model electronic effects of the bromo and benzyloxy groups. The electron-withdrawing bromo at position 3 may activate the pyridine ring for nucleophilic attack at position 4 or 5.
- Docking Studies : Predict binding interactions if the compound is a pharmaceutical intermediate. Tools like AutoDock Vina can simulate interactions with biological targets (e.g., kinases) .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- Data Validation : Use WinGX to check for twinning or disorder. SHELXL’s TWIN command can refine twinned datasets.
- Alternative Software : If SHELXL fails to converge, switch to Olex2 or Phenix for dual-space refinement. Cross-validate results with Mercury’s void analysis to detect solvent-accessible regions .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodology :
- Synthetic Modifications : Replace bromo with iodo (via Finkelstein) or install aryl groups via Suzuki coupling. Modify the benzyloxy group to study steric/electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate activity with substituent Hammett σ values or LogP .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for coupling steps. Use Design of Experiments (DoE) to optimize temperature, solvent (THF vs. DMF), and stoichiometry.
- Scale-Up Considerations : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
